molecular formula C10H13BrN2O2 B1279811 tert-Butyl (5-bromopyridin-3-yl)carbamate CAS No. 361550-43-8

tert-Butyl (5-bromopyridin-3-yl)carbamate

Cat. No.: B1279811
CAS No.: 361550-43-8
M. Wt: 273.13 g/mol
InChI Key: MCNMZLIJAOGTJQ-UHFFFAOYSA-N
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Description

Strategic Significance in Contemporary Organic Synthesis

In modern organic synthesis, the pursuit of efficiency and selectivity is paramount. Tert-Butyl (5-bromopyridin-3-yl)carbamate holds considerable strategic significance due to its dual functionality. The Boc-protected amine serves as a masked amino group, which is stable under a variety of reaction conditions but can be readily removed when needed. nbinno.comorganic-chemistry.org This protecting group strategy is crucial in multi-step syntheses, preventing the nucleophilic and basic amine from participating in unwanted side reactions. researchgate.net

The bromine atom on the pyridine (B92270) ring provides a reactive handle for a multitude of cross-coupling reactions. nih.gov This allows for the introduction of a wide array of substituents at this position, making it a key component in combinatorial chemistry and the generation of molecular libraries for drug discovery. The ability to perform selective chemical transformations on different parts of the molecule in a controlled sequence is a cornerstone of its strategic importance.

Foundational Role as a Key Synthetic Building Block

This compound is fundamentally a building block, a molecular scaffold upon which more complex structures can be assembled. lookchem.com Its utility is particularly pronounced in the synthesis of substituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.netalchempharmtech.com The compound provides a pre-functionalized pyridine core, saving synthetic steps and allowing for the late-stage introduction of molecular diversity.

The reactivity of the carbon-bromine bond allows for its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions. nih.govresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and amino-substituted pyridine structures.

Historical Context and Evolution of Research Interest

The development and use of this compound are intrinsically linked to the broader history of protecting group chemistry and the synthesis of functionalized pyridines. The tert-butoxycarbonyl (Boc) group became a popular choice for amine protection in the mid-20th century, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions. ontosight.aifiveable.me

The synthesis of functionalized pyridines has been a long-standing area of research. Early methods for the synthesis of aminobromopyridines often involved harsh conditions and resulted in mixtures of isomers that were difficult to separate. rsc.orgorgsyn.org Over time, more selective and higher-yielding synthetic routes have been developed, leading to the availability of specific isomers like 3-amino-5-bromopyridine (B85033), the precursor to the title compound. chemicalbook.comsigmaaldrich.com The combination of the Boc protecting group with the bromopyridine scaffold represents a more modern approach, reflecting the evolution towards more controlled and versatile synthetic strategies in organic chemistry.

Interdisciplinary Research Landscape and Applications Overview

The applications of this compound and its derivatives span several scientific disciplines, underscoring its interdisciplinary significance.

Medicinal Chemistry : Substituted pyridines are a common feature in many approved drugs. researchgate.net This building block is used in the synthesis of new chemical entities (NCEs) for various therapeutic targets. For instance, related bromopyridine derivatives are key intermediates in the synthesis of kinase inhibitors for oncology and immunology. The ability to readily diversify the pyridine core is highly valuable in structure-activity relationship (SAR) studies.

Agrochemical Science : Pyridine-containing compounds are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. acs.org The use of this compound allows for the systematic modification of the pyridine structure to optimize biological activity and selectivity for specific agricultural applications. alchempharmtech.com

Materials Science : While less common, pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The functional groups on this compound could be modified to create novel ligands for the development of materials with tailored electronic or catalytic properties. nbinno.com

Table 2: Mentioned Chemical Compounds

Compound Name
2,4,4,6-tetrabromocyclohexa-2,5-dienone
2-amino-3,5-dibromopyridine
2-amino-5-bromopyridine
2-bromo-5-dimethylaminopyridine
3-amino-2,6-dibromo-pyridine
3-amino-2-bromo-pyridine
3-amino-5-bromopyridine
3-dimethylaminopyridine
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNMZLIJAOGTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464838
Record name tert-Butyl (5-bromopyridin-3-yl)carbamate
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Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361550-43-8
Record name tert-Butyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 361550-43-8
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Sophisticated Synthetic Methodologies for Tert Butyl 5 Bromopyridin 3 Yl Carbamate and Its Analogs

De Novo Synthesis Approaches

The synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate can be strategically approached via two primary retrosynthetic pathways. The first involves the initial protection of a readily available aminopyridine precursor, followed by selective bromination of the pyridine (B92270) ring. The second, more direct route, begins with a pre-brominated aminopyridine which is then subjected to N-Boc protection. The choice of strategy is often dictated by the availability of starting materials and the desire to control regioselectivity in the final product.

A common pathway involves the N-Boc protection of 3-aminopyridine (B143674) to yield tert-butyl pyridin-3-ylcarbamate, which is then brominated. Alternatively, chemists may opt to first synthesize or procure 3-amino-5-bromopyridine (B85033) and then apply the N-Boc protection step to arrive at the final compound.

Direct N-Boc Protection of Aminopyridines

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of an aminopyridine is a cornerstone of many synthetic routes. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions. nih.govfishersci.co.uk This protection strategy prevents unwanted side reactions at the amine functionality during subsequent synthetic transformations, such as the halogenation of the pyridine ring. mychemblog.com

The most prevalent reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org The reaction is typically performed in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity towards the Boc₂O electrophile. The optimization of this reaction involves a careful selection of solvents, bases, and catalysts to maximize yield and purity while minimizing reaction times.

A variety of conditions have been developed for the N-tert-butoxycarbonylation of amines. Common bases include triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP), which can also act as a nucleophilic catalyst. nih.govresearchgate.net Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently employed. mychemblog.com For instance, the protection of 3-aminopyridine can be achieved in excellent yield by reacting it with di-tert-butyl dicarbonate in a mixture of isopropanol (B130326) and water. nih.gov

Recent advancements have explored alternative catalytic systems to improve efficiency and selectivity. A patented method for aminopyridine BOC protection utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and an alkali like triethylamine, which is reported to solve issues of low yield and poor selectivity seen in other methods. google.comgoogle.com Furthermore, strong, non-nucleophilic bases such as sodium bis(trimethylsilyl)amide (NaHMDS) have been cited as effective catalysts in N-Boc protection reactions, particularly for challenging substrates. researchgate.net Eco-friendly approaches, such as conducting the reaction in a water-acetone mixture without a catalyst, have also proven effective, yielding the desired N-Boc product in excellent yields and short reaction times. nih.gov

Table 1: Optimized Conditions for N-Boc Protection of Aminopyridines
Amine SubstrateReagents & CatalystsSolventConditionsYieldReference
3-Aminopyridine(Boc)₂OIsopropanol/Water0°C to RT, overnightExcellent nih.gov
3-Aminopyridine(Boc)₂O, EDCI, HOBT, TEADichloromethaneRT, 1hHigh google.com
Various Amines(Boc)₂OWater/AcetoneRT, 5-10 minExcellent nih.gov
Various Amines(Boc)₂O, DMAPTHFRT, 12h- mychemblog.com

While 3-aminopyridine possesses a single primary amine, the synthesis of more complex analogs may involve precursors with multiple nucleophilic sites, including multiple amino groups (diaminopyridines) or other reactive functional groups. In such cases, achieving regioselective mono-N-Boc protection is a significant synthetic challenge. The relative basicity and steric hindrance of the different amino groups play a crucial role in determining the site of acylation.

Strategies to control regioselectivity often involve exploiting the subtle differences in the electronic and steric environment of the amine groups. For example, in the case of unsymmetrical diamines, the more basic and less sterically hindered amine will typically react preferentially. Reaction conditions can be fine-tuned—by using stoichiometric amounts of Boc₂O at low temperatures, for instance—to favor mono-protection over di-protection. In some cases, the Boc group itself can serve as a directing group for subsequent reactions, guiding functionalization to a specific position on the pyridine ring through steric or electronic effects. nih.gov The synthesis of novel 1,2-oxazole derivatives from N-Boc-protected cyclic amino acids demonstrates the utility of the Boc group in complex, multi-step syntheses where precise control over reactivity is paramount. beilstein-journals.org

Bromination Strategies for Pyridine Ring Systems

Bromination of the pyridine ring is a key step in arriving at the target molecule, this compound, if the synthesis starts from a non-brominated precursor. The pyridine ring is electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution. The reaction conditions must therefore be carefully chosen to achieve the desired substitution pattern. The position of the existing amino (or carbamate) group strongly influences the regiochemical outcome of the bromination reaction.

The direct bromination of 3-aminopyridine presents a regioselectivity challenge. The amino group is an activating, ortho-para directing group. Consequently, electrophilic attack is favored at the 2-, 4-, and 6-positions. Indeed, the reaction of 3-aminopyridine with certain brominating agents can yield a mixture of 3-amino-2-bromopyridine (B189615) and 3-amino-2,6-dibromopyridine. rsc.org Achieving the desired 5-bromo substitution via direct electrophilic bromination of either 3-aminopyridine or its N-Boc protected form is therefore challenging and generally not a preferred route.

A more effective strategy for selective halogenation involves the use of directed ortho-metalation. For example, the N-Boc group on tert-butyl pyridin-3-ylcarbamate can act as a directed metalation group. Treatment with a strong base like n-butyllithium can selectively deprotonate the 4-position, and the resulting lithiated species can be quenched with an electrophilic bromine source like 1,2-dibromoethane (B42909) to yield N-Boc-3-amino-4-bromopyridine. nih.gov While this provides the 4-bromo isomer, it exemplifies a powerful strategy for controlling regioselectivity.

To achieve the 5-bromo substitution pattern, synthetic chemists often rely on starting materials that already contain the desired bromine atom, such as 3-amino-5-bromopyridine. However, for general pyridine systems, various reagents have been developed for selective bromination. Agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often used as they can provide a low concentration of electrophilic bromine under milder conditions than elemental bromine, which can lead to improved selectivity and fewer side products. google.com

Table 2: Selected Bromination Methods for Pyridine Derivatives
Pyridine SubstrateBrominating AgentConditionsProduct(s)Reference
3-Dimethylaminopyridine2,4,4,6-Tetrabromocyclohexa-2,5-dienone-2-Bromo-5-dimethylaminopyridine rsc.org
3-Aminopyridine2,4,4,6-Tetrabromocyclohexa-2,5-dienone-Mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine rsc.org
tert-Butyl pyridin-3-ylcarbamate1. n-BuLi, 2. 1,2-dibromoethaneTHF, -78°Ctert-Butyl (4-bromopyridin-3-yl)carbamate (53% yield) nih.gov
2,3-DimethylpyridineDBDMHOleum 65%, 105°C, 2hBrominated 2,3-dimethylpyridine google.com

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an elegant and efficient approach in modern organic synthesis. These processes reduce waste, save time, and can often lead to the construction of complex molecular architectures from simple precursors.

In the context of synthesizing functionalized heterocycles, tandem reactions involving a bromination step are of significant interest. For example, researchers have developed a K₂S₂O₈-promoted consecutive tandem cyclization and oxidative halogenation reaction. This method allows for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from enaminones and amino pyrazoles in a one-step process where an intramolecular cyclization is followed by an in-situ halogenation. nih.gov While not a direct synthesis of the title compound, this methodology illustrates a sophisticated strategy where cyclization and halogenation are coupled.

Another relevant concept is the tandem direct reductive amination followed by N-Boc protection. This one-pot procedure allows for the efficient synthesis of N-Boc protected secondary amines from aldehydes and primary amines, streamlining two common synthetic operations. nih.govnih.gov Such strategies, which combine functionalization and protection steps, are highly valuable in the synthesis of complex molecules like the analogs of this compound.

Convergent Synthesis from Advanced Intermediates

The key transformation in this convergent synthesis is the protection of the amino group of 3-amino-5-bromopyridine. This is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The reaction is generally high-yielding and proceeds under mild conditions.

Functional Group Interconversions on Pyridine Scaffolds

The core of the convergent strategy lies in the efficient preparation of the 3-amino-5-bromopyridine intermediate. This is often accomplished through functional group interconversions (FGIs) on a pre-existing 5-bromopyridine ring. Classic rearrangement reactions provide powerful tools for converting more accessible functional groups, such as amides or carboxylic acids, into the required amine.

Hofmann Rearrangement: A primary method for this transformation is the Hofmann rearrangement of 5-bromonicotinamide. acs.orgmdpi.com This reaction involves treating the amide with a reagent like sodium hypobromite (B1234621) (often generated in situ from bromine and sodium hydroxide), which converts the amide into a primary amine with one fewer carbon atom. rsc.orgwikipedia.org The process proceeds through an isocyanate intermediate which is then hydrolyzed to the amine. rsc.org

Curtius and Schmidt Rearrangements: These related reactions offer alternative pathways from carboxylic acid derivatives. The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. unimi.itnih.govyale.edu This isocyanate can then be trapped with water or an alcohol to yield the amine or a carbamate (B1207046), respectively. Similarly, the Schmidt reaction allows for the conversion of carboxylic acids or ketones to amines or amides using hydrazoic acid under acidic conditions. cas.cnharvard.edumdpi.com Both methods provide a direct route from 5-bromonicotinic acid to 3-amino-5-bromopyridine.

Another significant FGI approach is the reduction of a nitro group. The synthesis can start with 5-bromo-3-nitropyridine, which is then reduced to 3-amino-5-bromopyridine using various reducing agents, such as palladium on carbon (Pd/C) with a hydrogen source. acs.org

Comparison of FGI Methods for 3-Amino-5-bromopyridine Synthesis
MethodStarting MaterialKey ReagentsKey IntermediateAdvantages
Hofmann Rearrangement5-BromonicotinamideBr₂, NaOHIsocyanateHigh yield, well-established for aminopyridines. acs.orgrsc.org
Curtius Rearrangement5-Bromonicotinic acidAcyl azide precursors (e.g., DPPA), heatAcyl azide, IsocyanateMild conditions, versatile for amine derivatives. unimi.itnih.gov
Schmidt Reaction5-Bromonicotinic acidHydrazoic acid (HN₃), strong acidAcyl azideDirect conversion from carboxylic acid. cas.cnharvard.edu
Nitro Group Reduction5-Bromo-3-nitropyridinePd/C, H₂ (or transfer agent)-High yield, clean reaction. acs.org

Stereocontrolled Synthesis of Chiral Variants

While this compound itself is an achiral molecule, its scaffold is crucial for building more complex, chiral molecules. The development of stereocontrolled methods to synthesize chiral analogs is a significant area of research. This can be achieved by introducing chirality either on a substituent of the pyridine ring or by dearomatizing the ring itself.

Asymmetric Hydrogenation: A powerful strategy for creating chiral piperidine (B6355638) cores from pyridine precursors is catalytic asymmetric hydrogenation. acs.org This involves the reduction of substituted pyridinium (B92312) salts using transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands (e.g., JosiPhos, MP²-SEGPHOS). acs.orgnih.gov This approach can produce highly enantioenriched piperidines, which are valuable building blocks. For instance, a 3-substituted pyridine could be N-benzylated to form a pyridinium salt and then asymmetrically hydrogenated to yield a chiral 3-substituted piperidine with high enantiomeric excess. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries is another cornerstone of asymmetric amine synthesis. The Ellman auxiliary (tert-butanesulfinamide) is particularly versatile. chim.itnih.gov It can be condensed with an aldehyde or ketone to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. mdpi.comacs.org After the addition, the auxiliary can be easily cleaved under acidic conditions to reveal the chiral primary amine. This methodology could be applied to synthesize chiral amines that are then incorporated as substituents on the pyridine ring. rsc.org

Dearomatization Reactions: Recent advances have enabled the stereoselective dearomatization of pyridines to create functionalized, chiral heterocyclic systems directly. For example, 1,3-dipolar cycloaddition reactions can transform pyridines into complex, fused tetrahydro-pyridines with high diastereoselectivity, installing multiple stereocenters in a single step. acs.org

Process Intensification and Scalability in Synthesis

Moving from laboratory-scale synthesis to large-scale industrial production requires a focus on process intensification (PI). PI aims to develop smaller, cleaner, safer, and more energy-efficient chemical processes. The core principles involve enhancing the efficiency of reactions and minimizing equipment size and waste generation. nih.govnih.gov

Large-Scale Preparations and Industrial Relevance

The industrial synthesis of pyridine derivatives is well-established, with methods like the Chichibabin synthesis providing a scalable route to the core heterocycle. For functionalized pyridines like the target compound, scalability requires robust and reproducible reaction steps. The synthesis of 3-aminopyridine via the Hofmann rearrangement of nicotinamide (B372718) is a known industrial process. wikipedia.org

The industrial relevance of aminopyridine carbamates is underscored by their use as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Scaling up the synthesis of this compound would involve optimizing reaction conditions to minimize byproduct formation, reduce solvent volumes, and simplify purification procedures, such as favoring crystallization over chromatography.

Continuous Flow Chemistry Applications

Continuous flow chemistry is a key technology in process intensification, offering significant advantages over traditional batch processing, especially for heterocycle synthesis. By using microreactors or packed-bed reactors, flow chemistry provides superior control over reaction parameters such as temperature and mixing, leading to better yields and safety profiles. acs.orgchim.it

The synthesis of this compound is well-suited for a multi-step continuous flow process. For example, a flow system could be designed where 5-bromo-3-nitropyridine is first passed through a heated reactor column packed with a Pd/C catalyst for reduction, and the resulting aminopyridine stream is then mixed with a solution of Boc₂O in a second reactor to perform the protection step in a continuous fashion. This approach minimizes the handling of hazardous intermediates and allows for automated, scalable production.

Principles of Process Intensification for Carbamate Synthesis
PrincipleApplication to Synthesis
Maximize molecular interactionsUse of microreactors to enhance mass and heat transfer, increasing reaction rates and selectivity. nih.gov
Leverage synergy between processesCombining reaction and separation steps, such as in reactive distillation, to improve efficiency. nih.gov
Optimize driving forcesEmploying high temperatures and pressures safely within the small volume of a flow reactor to accelerate slow reactions.
Ensure uniform process experienceContinuous flow reactors provide consistent reaction conditions for all molecules, unlike batch reactors which can have temperature and concentration gradients. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable pharmaceutical manufacturing processes. acs.org The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

The synthesis of this compound can be evaluated and optimized using these principles:

Waste Prevention & Atom Economy: Choosing synthetic routes with high atom economy is critical. Rearrangement reactions like the Hofmann and Curtius rearrangements are generally efficient, as most atoms from the starting material are incorporated into the product.

Less Hazardous Chemical Syntheses: This involves selecting reagents and reaction pathways that are inherently safer. For example, replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol (B145695) or 2-methyl-THF is a key consideration.

Use of Catalysis: Catalytic processes are preferred over stoichiometric ones because they reduce waste. acs.org For the Boc-protection step, Lewis acid catalysts can be employed to promote the reaction, potentially reducing the required amount of Boc₂O and simplifying purification. Using recyclable, heterogeneous catalysts further enhances the sustainability of the process.

Safer Solvents and Auxiliaries: A significant portion of waste in pharmaceutical synthesis comes from solvents. Performing reactions in safer solvents like water or bio-based solvents, or even under solvent-free conditions, aligns with green chemistry goals. The Boc protection of amines, for instance, has been successfully demonstrated in water.

Comprehensive Analysis of Chemical Reactivity and Synthetic Transformations

Reactivity at the Bromine Position: Transition Metal-Catalyzed Cross-Couplings

The bromine atom at the C5 position of the pyridine (B92270) ring in tert-butyl (5-bromopyridin-3-yl)carbamate is a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of more complex substituted pyridine derivatives. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition by low-valent metal catalysts, particularly palladium complexes.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for C-C bond formation, pairing an organohalide with an organoboron species. nih.gov Its widespread use is due to mild reaction conditions, tolerance of numerous functional groups, and the low toxicity of the boron-containing byproducts. nih.govorganic-chemistry.org For a substrate like this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, alkyl, and alkenyl substituents at the C5 position. nih.gov

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. For substrates like bromopyridines, the selection of an appropriate ligand is crucial to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. researchgate.net A range of palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be employed. organic-chemistry.orgresearchgate.net However, the performance is often dictated by specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center and promote the key reaction steps. researchgate.net For challenging couplings, particularly with sterically hindered or electron-rich partners, advanced catalyst systems are often required. researchgate.net For example, CataCXium A Pd G3 has been identified as a uniquely effective catalyst for Suzuki-Miyaura couplings on complex substrates containing unprotected anilines, demonstrating high yields where other common catalysts fail. nih.gov

The following table summarizes representative catalyst systems used for Suzuki-Miyaura couplings of aryl bromides, which are applicable to this compound.

Catalyst/PrecatalystLigandBaseSolventTypical Substrates
Pd(OAc)₂SPhos, RuPhosK₃PO₄Toluene/H₂OAryl, Heteroaryl Boronic Acids
Pd₂(dba)₃XPhosK₂CO₃DioxaneSterically Hindered Aryl Boronic Acids
Pd(PPh₃)₄(None)Cs₂CO₃Toluene/H₂OAlkenyl Boronic Esters organic-chemistry.org
CataCXium A Pd G3(Integrated)K₃PO₄2-MeTHFBenzyl (B1604629), Alkyl, Heteroaromatic Boronates nih.gov

The Suzuki-Miyaura reaction demonstrates a broad scope with respect to the boronic acid or ester coupling partner. Both electron-rich and electron-deficient aryl and heteroaryl boronic acids can be successfully coupled with bromopyridine substrates. organic-chemistry.org Furthermore, the reaction is compatible with alkenyl, alkyl, and benzyl boronic esters, allowing for the introduction of sp²- and sp³-hybridized carbon centers. nih.gov

Despite its versatility, the reaction has limitations. Boronic acids can be prone to side reactions such as protodeboronation (replacement of the boron group with a hydrogen atom) and homocoupling. nih.gov Heteroarylboronic acids, in particular, can be unstable and susceptible to these side pathways. nih.gov To circumvent these issues, more stable boron surrogates like potassium organotrifluoroborates are often used. nih.govresearchgate.net These crystalline salts are shelf-stable, easy to handle, and often more resistant to protodeboronation, making them excellent alternatives to boronic acids for coupling with substrates like this compound. organic-chemistry.orgnih.gov Steric hindrance on either coupling partner can also impede the reaction, sometimes requiring more active catalysts or harsher conditions. researchgate.net

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. researchgate.net This process is generally understood to proceed through one of two main pathways, often referred to as the "fork in the trail". researchgate.neted.ac.uk

Boronate Pathway : The reaction is initiated by the base (e.g., hydroxide (B78521) or alkoxide) activating the boronic acid to form a more nucleophilic "ate" complex, or boronate (R-B(OH)₃⁻). researchgate.netuab.cat This boronate then displaces the halide on the palladium(II) intermediate (formed after oxidative addition) to complete the transmetalation. researchgate.net

Oxo-Palladium Pathway : Alternatively, the base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. mychemblog.comwikipedia.org This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. mychemblog.comwikipedia.org In the context of this compound, this reaction allows for the introduction of a wide range of nitrogen-based functional groups at the C5 position by coupling with primary or secondary amines, amides, or other nitrogen nucleophiles. mychemblog.comacsgcipr.org

The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the C-Br bond. The resulting palladium(II) complex then coordinates the amine. mychemblog.com In the presence of a strong base (e.g., NaOt-Bu, Cs₂CO₃), the coordinated amine is deprotonated to form a palladium-amido complex. mychemblog.com This intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. mychemblog.com The choice of phosphine ligand is critical, with bulky, electron-rich ligands such as Xantphos and various biarylphosphines (e.g., t-Bu-XPhos) being highly effective. mychemblog.com

Amine PartnerCatalyst System (Pd Source / Ligand)Base
Primary/Secondary AlkylaminesPd₂(dba)₃ / BINAPNaOt-Bu
Primary/Secondary ArylaminesPd₂(dba)₃ / XantphosCs₂CO₃
Ammonia (or equivalents)Pd(OAc)₂ / Josiphos-type ligandK₃PO₄
Amides, SulfonamidesPd(OAc)₂ / BrettPhosK₂CO₃

Beyond the Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound serves as a key reactive site for several other important palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orglibretexts.org Applying the Sonogashira coupling to this compound would install an alkynyl substituent at the C5 position, providing a gateway to conjugated enynes and other valuable synthetic intermediates. libretexts.org The reaction is known for its mild conditions and high efficiency. wikipedia.org

Heck Reaction : The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation would allow for the vinylation of the pyridine ring at the C5 position. The reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for successful coupling where other methods may fail, particularly for the formation of sp³-sp² bonds. For the title compound, coupling with an organozinc reagent (e.g., Alkyl-ZnCl, Aryl-ZnCl) would provide another efficient route to C-C bond formation at the bromine-substituted carbon.

Direct Arylation Reactions

While direct arylation in the strictest sense refers to the coupling of a C-H bond with an aryl halide, the term is often used more broadly in synthetic contexts to include cross-coupling reactions that form a carbon-aryl bond. For this compound, the presence of the C-Br bond on the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are the primary methods for its "arylation."

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. tcichemicals.com In this reaction, the aryl bromide moiety of this compound couples with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the Boc-carbamate. tcichemicals.com

A typical Suzuki coupling reaction involving this substrate would proceed as follows:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide This compound
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃
Solvent Toluene/Water, Dioxane/Water, or DME
Temperature 80-110 °C

This table presents a generalized set of conditions. Optimal conditions may vary based on the specific arylboronic acid used.

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the arylated pyridine product and regenerate the catalyst.

Transformations of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The removal of the Boc group from this compound to liberate the free 3-amino-5-bromopyridine (B85033) is a fundamental transformation. This is most commonly achieved through acid-catalyzed hydrolysis. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate (B1210297) are highly effective.

The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. The resulting unstable carbamic acid then spontaneously decarboxylates to yield the free amine.

Table 2: Common Reagents for N-Boc Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-2 hours
Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature, 1-4 hours

While the Boc group is primarily for protection, the nitrogen atom can, under certain conditions, be further functionalized. Direct N-alkylation or N-acylation of the carbamate is challenging due to the steric hindrance and electron-withdrawing nature of the Boc group. However, a two-step, one-pot procedure can be employed where the Boc group is first cleaved, and the resulting amine is immediately acylated without isolation. Acyl halide-methanol mixtures are efficient for the initial deprotection, and subsequent addition of a base and an acylating agent yields the corresponding amide. organic-chemistry.org

For N-alkylation, the carbamate nitrogen must first be deprotonated. This requires a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. The resulting anion can then react with an alkylating agent, like an alkyl halide, to form the N-alkylated carbamate.

Rearrangements involving the urethane (B1682113) or carbamate functionality are a known class of reactions, though specific examples involving this compound are not prominent in the literature. However, analogous transformations provide insight into potential reactivity.

One such reaction is the Curtius rearrangement, which is a method to form carbamates from carboxylic acids via an acyl azide (B81097) and an isocyanate intermediate. nih.govtcichemicals.com This should be distinguished from rearrangements of the pre-formed carbamate.

A relevant rearrangement of a related functional group is the Newman-Kwart rearrangement, which involves the intramolecular, thermal migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate to form an S-aryl thiocarbamate. organic-chemistry.org While not directly applicable to the oxygen-based carbamate, it illustrates a pathway for aryl migration in similar structures, a process that can be facilitated by palladium catalysis to lower the required temperatures. organic-chemistry.orgresearchgate.net

Another potential transformation is the N-to-C aryl migration observed in N-aryl carbamates. Upon lithiation at the α-carbon of an O-alkyl group, the N-aryl group can migrate to the carbon, effectively resulting in an α-arylation. researchgate.net This reactivity highlights the potential for intramolecular rearrangements under strongly basic conditions.

Reactivity of the Pyridine Core

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, where the bromine atom acts as a leaving group. fishersci.co.uk

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the ring and the reaction conditions. For SNAr to proceed readily, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov In the case of this compound, the Boc-protected amino group is moderately electron-donating by resonance, which would disfavor SNAr. However, the electronegativity of the ring nitrogens themselves provides activation.

The reaction becomes much more favorable if an additional EWG, such as a nitro group, is present on the ring. For example, studies on 3-bromo-4-nitropyridine (B1272033) show that it readily reacts with amine nucleophiles. clockss.orgresearchgate.net In such activated systems, a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. fishersci.co.uk

Table 3: Factors Influencing SNAr Reactivity on the Pyridine Ring

Factor Effect on Reactivity Example/Reason
Ring Nitrogen ActivatingThe nitrogen atom is electron-withdrawing, making the ring more electrophilic.
Leaving Group EssentialBromine is a competent leaving group. Fluorine is often better for SNAr. nih.gov
Activating Groups Strongly ActivatingAn additional electron-withdrawing group (e.g., -NO₂) ortho or para to the bromine would significantly increase the reaction rate.
Nucleophile EssentialStrong nucleophiles (e.g., alkoxides, amines) are required.
Solvent ImportantPolar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation and accelerate the reaction. fishersci.co.uk

Without strong activation, forcing conditions such as high temperatures or the use of very strong nucleophiles and bases (e.g., sodium hydride with an alcohol) would likely be necessary to achieve substitution. fishersci.co.uk

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. quora.comyoutube.com When substitution does occur, it preferentially takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized intermediate with a positive charge on the nitrogen atom. quora.com In the case of this compound, the directing effects of the existing substituents—the bromo group at the 5-position and the tert-butoxycarbonylamino (Boc-amino) group at the 3-position—must be considered.

The Boc-amino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance. Conversely, the bromine atom is a deactivating, ortho-, para-director. The interplay of these effects, along with the inherent reactivity of the pyridine ring, governs the outcome of electrophilic substitution reactions.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the 2-, 4-, and 6-positions. The directing effects of the substituents are summarized in the table below.

PositionDirecting Effect of 3-(Boc-amino) groupDirecting Effect of 5-Bromo groupOverall Predicted Reactivity
2orthoorthoFavored
4paraorthoFavored
6metaparaLess Favored

The 2- and 4-positions are activated by both the Boc-amino and bromo groups. However, the steric hindrance from the bulky Boc-amino group may disfavor substitution at the 2-position. Therefore, electrophilic attack is most likely to occur at the 4-position. It is important to note that harsh reaction conditions are often required for electrophilic aromatic substitution on pyridine rings, and these conditions could potentially lead to the cleavage of the Boc protecting group. pearson.com

Oxidation and Reduction Pathways of the Pyridine Moiety

The pyridine moiety in this compound can undergo both oxidation and reduction, with the substituents influencing the reaction pathways and outcomes.

Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide is more susceptible to both electrophilic and nucleophilic substitution than the parent pyridine. The electron-donating Boc-amino group would likely facilitate this oxidation.

Furthermore, the Boc-protected amino group itself can be susceptible to oxidation under certain conditions. For instance, oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines into the corresponding imides. chemrxiv.org

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. The conditions required for this reduction are generally vigorous. The Boc-protecting group is typically stable under these conditions, although its lability can be influenced by the specific catalyst and reaction conditions used. researchgate.net

The bromo substituent can also be a site of reduction. Catalytic hydrogenation can lead to dehalogenation, replacing the bromine atom with a hydrogen atom. This process often occurs under similar conditions to ring reduction.

The following table summarizes potential oxidation and reduction products:

Reaction TypeReagent/ConditionPotential Product
N-Oxidationm-CPBAtert-Butyl (5-bromo-1-oxopyridin-3-yl)carbamate
Catalytic Hydrogenation (Ring Reduction)H₂, Pd/Ctert-Butyl (5-bromopiperidin-3-yl)carbamate
Catalytic Hydrogenation (Debromination)H₂, Pd/Ctert-Butyl pyridin-3-ylcarbamate

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups—the pyridine ring, the bromo substituent, and the Boc-protected amine—in this compound gives rise to considerations of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving nucleophilic substitution, the bromo group on the pyridine ring is a potential reaction site. The reactivity of this C-Br bond can be exploited in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, without affecting the Boc-protected amine, provided the appropriate reaction conditions are chosen. Copper-catalyzed C-N bond formation has been shown to be tolerant of the Boc group. rsc.org

Regioselectivity pertains to the preferential reaction at one position over another. In the context of this molecule, this is particularly relevant for reactions that could involve multiple sites on the pyridine ring. For example, in directed ortho-metalation, a strong base could deprotonate the pyridine ring at a position adjacent to a directing group. The Boc-amino group can act as a directed metalation group, potentially leading to lithiation at the 4-position. nih.gov Subsequent reaction with an electrophile would then selectively introduce a substituent at this position.

The relative reactivity of different C-halogen bonds can also be a key factor in regioselectivity. In dihalopyridines, amination can be directed to the more reactive carbon-halogen bond. rsc.org While our target molecule is monohalogenated, this principle underscores the importance of the electronic environment of the C-Br bond in determining its reactivity.

The following table highlights key considerations for chemo- and regioselectivity:

Reaction TypeKey Selectivity ConsiderationLikely Outcome
Palladium-catalyzed cross-couplingChemoselectivityReaction at the C-Br bond without affecting the Boc-amino group.
Directed ortho-metalationRegioselectivityFunctionalization at the 4-position, directed by the Boc-amino group.

Strategic Design and Synthesis of Derivatives and Advanced Analogs

Systematic Modification of the Bromopyridine Moiety

The bromopyridine ring is a key component for structural diversification. Modifications can involve altering the position of the bromine atom, introducing additional halogens, or substituting the bromine with other functional groups.

The synthesis of positional isomers of tert-butyl bromopyridinyl carbamates is a fundamental strategy to explore the impact of substituent placement on molecular properties. The location of the bromine atom on the pyridine (B92270) ring can significantly influence the electronic distribution and steric environment of the molecule. Syntheses for various isomers, such as tert-butyl (4-bromopyridin-2-yl)carbamate and tert-butyl (6-bromopyridin-3-yl)carbamate, have been established. chemicalbook.comsigmaaldrich.com These syntheses often start from the corresponding bromo-aminopyridine or bromopyridine-carboxylic acid precursors. chemicalbook.com

Furthermore, the introduction of additional halogen atoms can lead to dihalogenated or polyhalogenated pyridine derivatives. For instance, analogs incorporating a chloro-substituent, such as those derived from 5-chloropyridin-2-yl amines, have been prepared in the context of developing complex pharmaceutical intermediates. google.com The synthesis of dihalogenated pyridinyl compounds has also been explored in the development of fluorescent dyes, indicating the utility of this modification strategy in materials science. researchgate.net Another documented derivative is tert-Butyl (3-amino-5-bromopyridin-2-yl)carbamate, which features an additional amino group alongside the bromine atom. aksci.com

Compound NameCAS NumberRing Position of BromineAdditional Substituents
tert-Butyl (5-bromopyridin-3-yl)carbamate361550-43-85None
tert-Butyl (4-bromopyridin-2-yl)carbamate207799-10-84None
tert-Butyl (4-bromopyridin-3-yl)carbamate885275-14-94None
tert-Butyl (6-bromopyridin-3-yl)carbamate218594-15-16None
tert-Butyl (3-amino-5-bromopyridin-2-yl)carbamate1256957-68-253-amino

The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide range of functional groups via cross-coupling and nucleophilic substitution reactions. This allows for the replacement of bromine with various heteroatoms or carbon-based moieties, significantly expanding the chemical space of accessible derivatives.

Nucleophilic substitution reactions can replace the bromine atom with groups such as amines, thiols, or alkoxides. For example, substitution with an oxygen nucleophile can lead to ether-linked derivatives like tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly effective for forming new carbon-carbon bonds. This methodology has been used to synthesize biaryl structures by coupling bromophenyl carbamates with boronic acids, a strategy that can be applied to this compound to introduce aryl or heteroaryl substituents. mdpi.com Other carbon-based groups, such as hydroxymethyl and cyano groups, have also been successfully introduced, yielding compounds like tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate and tert-Butyl ((5-cyanopyridin-3-yl)methyl)carbamate, respectively. bldpharm.combldpharm.com

Derivative ClassSynthetic MethodExample SubstituentResulting Compound Example
EthersNucleophilic Substitution2-(Boc-amino)ethoxytert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate nih.gov
BiarylsSuzuki Coupling(4-(hexyloxy)phenyl)tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate mdpi.com
AlcoholsVariousHydroxymethyltert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate bldpharm.com
NitrilesVariousCyanotert-Butyl ((5-cyanopyridin-3-yl)methyl)carbamate bldpharm.com

Diversification at the Carbamate (B1207046) Nitrogen

The nitrogen atom of the carbamate group is another key site for structural modification. Alkylation, arylation, or incorporation into larger ring systems can yield derivatives with distinct properties.

The hydrogen atom on the carbamate nitrogen can be replaced with a variety of substituents. N-alkylation introduces alkyl chains, which can be simple or functionalized. For instance, derivatives such as tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate and tert-butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate have been synthesized, demonstrating the feasibility of attaching both simple methyl and more complex ether-containing alkyl groups. bldpharm.com

N-arylation of the carbamate nitrogen is typically achieved through palladium- or copper-catalyzed cross-coupling reactions. researchgate.net These methods allow for the formation of a C-N bond between the carbamate nitrogen and an aryl or heteroaryl halide. researchgate.netbeilstein-journals.org This approach is crucial for synthesizing compounds where the nitrogen is part of a larger aromatic system, which is a common motif in many biologically active molecules. The synthesis of N-aryl tert-butyl carbamates has been accomplished using aryl halides as coupling partners in the presence of palladium catalysts. researchgate.net Similarly, heterocyclic substituents can be introduced. For example, pyrrolo[2,3-b]pyrazine-based carbamates have been prepared as key intermediates for kinase inhibitors, highlighting the importance of this modification in drug discovery. chemicalbook.com

Substituent TypeSynthetic MethodExample SubstituentResulting Compound Example
AlkylAlkylationMethyltert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate
Alkyl (Functionalized)Alkylation2-methoxyethyltert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate bldpharm.com
ArylPd-catalyzed C-N couplingPhenylN-phenyl tert-butyl carbamate researchgate.net
HeterocyclicMulti-step synthesis5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yltert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate chemicalbook.com

The this compound scaffold can be incorporated into more complex macrocyclic or polycyclic systems. Intramolecular N-arylation reactions, often catalyzed by copper (Ullmann-type reactions), are a viable strategy for macrocyclization, particularly when linking the carbamate nitrogen to another part of the molecule via an aryl bromide. beilstein-journals.org This approach can generate macrocycles with constrained conformations, which is often desirable in the design of high-affinity ligands for biological targets.

Furthermore, the carbamate and bromopyridine moieties can serve as anchor points for the construction of fused polycyclic systems. The synthesis of tricyclic nitrogen-containing heterocycles, designed as kinase inhibitors, has been achieved starting from functionalized carbamate precursors, demonstrating the utility of this building block in constructing complex, rigid molecular architectures. chemicalbook.com

Chiral Derivatives and Enantioselective Synthesis

Introducing chirality into the derivatives of this compound is a critical step for applications in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. Chirality can be introduced at various positions, either on a substituent attached to the pyridine ring or on a group appended to the carbamate nitrogen.

The synthesis of chiral carbamate analogues is a well-established field. acs.org For instance, chiral auxiliaries can be used, or asymmetric reactions can be employed to generate a specific enantiomer. A notable example is the synthesis of a chiral intermediate for the drug Lacosamide, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, which involves a condensation reaction of N-BOC-D-serine. google.com This highlights how chiral amino acids can be used as starting materials to build enantiomerically pure carbamate derivatives.

Enantioselective synthesis methods can also be applied to the pyridine portion of the molecule. A rhodium-catalyzed asymmetric carbometalation of carbamate-protected dihydropyridines has been developed to access enantioenriched 3-substituted piperidines. acs.org This strategy involves the partial reduction of the pyridine ring followed by an asymmetric cross-coupling reaction, demonstrating a pathway to chiral, saturated heterocyclic derivatives from pyridine precursors. acs.org Such methodologies could be adapted to generate chiral analogs of this compound, expanding its utility in the development of stereospecific therapeutic agents.

Introduction of Chiral Centers

The introduction of chirality into drug candidates is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. For derivatives of this compound, chiral centers can be incorporated through various synthetic approaches, targeting either the pyridine core or appended substituents.

One common method involves the asymmetric functionalization of the pyridine ring or its side chains. While specific examples for this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For instance, asymmetric C-H functionalization of related heterocyclic compounds has been achieved using chiral catalysts. A dirhodium tetracarboxylate-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole has demonstrated highly enantio- and diastereoselective C-H functionalization. nih.gov This type of methodology could potentially be adapted to introduce a chiral substituent at a suitable position on the pyridine ring of this compound.

Another approach is the use of chiral building blocks that can be coupled to the core structure. For example, the bromine atom on the pyridine ring can serve as a handle for cross-coupling reactions with chiral organoboron reagents or other chiral synthons. This would allow for the direct incorporation of a stereocenter into the final molecule.

The following table illustrates potential chiral derivatives that could be synthesized from this compound, based on common strategies for introducing chirality.

Table 1: Potential Chiral Derivatives of this compound

Derivative Name Method of Chirality Introduction Potential Chiral Moiety
tert-Butyl (5-((R)-1-phenylethyl)pyridin-3-yl)carbamate Asymmetric Cross-Coupling (R)-1-phenylethyl group
tert-Butyl (5-bromo-4-((S)-1-hydroxyethyl)pyridin-3-yl)carbamate Asymmetric Addition to a Precursor (S)-1-hydroxyethyl group

Resolution and Asymmetric Synthesis Methodologies

Once a racemic mixture of a chiral derivative is obtained, resolution is necessary to separate the enantiomers. Common resolution techniques include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating enantiomers.

Diastereomeric Salt Formation: Reaction of a racemic mixture with a chiral resolving agent can form diastereomeric salts, which can often be separated by crystallization due to their different physical properties.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Asymmetric synthesis, which directly produces an enantiomerically enriched product, is often a more efficient approach. Key methodologies include:

Chiral Catalysis: The use of chiral metal complexes or organocatalysts can steer a reaction towards the formation of a specific enantiomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to synthesize the target molecule.

For pyridine derivatives, various asymmetric synthesis methods have been developed. For example, the synthesis of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives has been reported, although this example does not involve a pyridine ring, it showcases the synthesis of complex carbamates. researchgate.net The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlights the generation of chirality in complex heterocyclic systems.

Table 2: Comparison of Chiral Synthesis and Resolution Methods

Method Advantages Disadvantages
Chiral Resolution Applicable to a wide range of compounds. Maximum theoretical yield of 50% for the desired enantiomer. Can be time-consuming and costly.

| Asymmetric Synthesis | Can provide high enantiomeric excess. More atom-economical. | Requires development of specific catalysts or auxiliaries. May not be applicable to all substrates. |

Library Synthesis and High-Throughput Screening Compounds

The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening (HTS). The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 5-position of the pyridine ring. The Boc-protected amine can be deprotected to allow for further functionalization, such as acylation or alkylation.

This versatility allows for the creation of a large number of structurally related compounds, which can then be screened for biological activity against a specific target. High-throughput screening of bromopyridines has been utilized to identify successful reaction conditions for coupling with various nucleophiles. scienceintheclassroom.org Although not specific to the title compound, this demonstrates the utility of the bromopyridine moiety in library synthesis.

The design of such libraries often involves computational methods to ensure structural diversity and drug-like properties. The screening of these libraries can be performed using a variety of in vitro assays, and hits can be further optimized to develop lead compounds. The synthesis and screening of a focused library of pyridine dicarbonitriles against prion disease is an example of this approach. mdpi.com

Table 3: Example of a High-Throughput Screening Cascade for Pyridine Derivatives

Screening Stage Assay Type Purpose
Primary Screen Biochemical assay (e.g., enzyme inhibition) Identify initial hits from a large compound library.
Secondary Screen Cell-based assay Confirm activity in a more biologically relevant system and assess cytotoxicity.

| Lead Optimization | Structure-Activity Relationship (SAR) studies | Synthesize and test analogs of confirmed hits to improve potency and selectivity. |

This table represents a general workflow and is not based on specific screening data for this compound.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments are the cornerstone of structural analysis.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For tert-Butyl (5-bromopyridin-3-yl)carbamate, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the NH proton of the carbamate (B1207046), and the highly shielded protons of the tert-butyl group. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.

¹³C NMR (Carbon-13 NMR): This experiment detects the carbon nuclei in the molecule. It reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. The expected ¹³C NMR spectrum for this compound would show signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are predicted values and actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CH8.0 - 8.5140 - 150
Pyridine C-Br-115 - 125
Pyridine C-NH-135 - 145
Carbamate NH7.0 - 8.0-
Carbonyl C=O-150 - 155
tert-Butyl C(CH₃)₃-80 - 85
tert-Butyl CH₃1.4 - 1.628 - 30

Two-dimensional NMR techniques are employed to resolve complex structures and unambiguously assign signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for establishing the connectivity of proton networks within the molecule, such as the arrangement of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the tert-butyl group to the carbamate and the carbamate to the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₃BrN₂O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Theoretical Isotopic Masses for this compound

IonFormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺ (with ⁷⁹Br)C₁₀H₁₄⁷⁹BrN₂O₂⁺273.0288
[M+H]⁺ (with ⁸¹Br)C₁₀H₁₄⁸¹BrN₂O₂⁺275.0267

Combining chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual detection and identification.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile technique for analyzing a wide range of organic compounds. A sample is passed through an LC column to separate its components, which are then introduced into the mass spectrometer. LC-MS is commonly used to assess the purity of a compound and to identify any impurities or byproducts from a chemical reaction.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a GC column for separation before detection by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can serve as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction Data Analysis

For analogous compounds, such as other substituted N-Boc-aminopyridines, crystallographic analysis would be expected to reveal key structural parameters. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterValue (Exemplary)
Chemical FormulaC₁₀H₁₃BrN₂O₂
Formula Weight273.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.95
b (Å)9.93
c (Å)20.13
β (°)98.51
Volume (ų)2164
Z (molecules/unit cell)4
Density (calculated) g/cm³1.42
R-factor (%)4.65

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction experiment.

Intermolecular Interactions in Crystal Packing

The crystal packing of this compound would be significantly influenced by intermolecular forces. While specific data is unavailable for this compound, the molecular structure suggests the presence of several key interactions that would dictate its solid-state architecture.

Hydrogen Bonding: The secondary amine (N-H) group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridinic nitrogen are potential hydrogen bond acceptors. It is highly probable that N-H···O=C or N-H···N(pyridine) hydrogen bonds would be prominent features, leading to the formation of chains or dimeric motifs within the crystal lattice.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule. This type of interaction is a recognized force in directing the crystal packing of bromo-aromatic compounds.

Vibrational Spectroscopy: FT-IR and Raman Analysis

FT-IR Spectroscopy

Interactive Data Table: Predicted FT-IR Bands and Vibrational Modes

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity (Expected)
~3400N-HStretchingMedium
2970-2850C-H (tert-butyl)StretchingStrong
~1720C=O (carbamate)StretchingStrong
~1600, ~1470C=C, C=N (pyridine)Ring StretchingMedium-Strong
~1520N-HBendingMedium
~1250C-NStretchingMedium
~1160C-O (carbamate)StretchingStrong
Below 800C-BrStretchingMedium-Strong

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not found in the surveyed literature. Raman spectroscopy would be a valuable complementary technique to FT-IR, particularly for observing non-polar or symmetric vibrations. The pyridine ring vibrations and the C-Br stretch would be expected to produce distinct Raman signals.

Chromatographic Methods for Purity and Isolation (HPLC, Flash Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of synthetic intermediates like this compound.

High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for this compound are not detailed, reverse-phase HPLC (RP-HPLC) would be the most common approach for its analysis. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. sielc.com

Flash Chromatography

For the preparative isolation of this compound on a larger scale, flash column chromatography using silica (B1680970) gel is a standard procedure. The Boc-protecting group is generally stable under typical silica gel chromatography conditions. A solvent system of intermediate polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective for eluting the compound from the silica gel and separating it from less polar starting materials or more polar impurities.

Detailed Mechanistic Studies of Reactions Involving Tert Butyl 5 Bromopyridin 3 Yl Carbamate

Identification and Characterization of Reaction Intermediates

While specific intermediates for reactions involving tert-butyl (5-bromopyridin-3-yl)carbamate are not extensively documented in dedicated studies, the well-established mechanisms of palladium-catalyzed cross-coupling reactions provide a strong basis for identifying the likely transient species.

In the context of a Suzuki-Miyaura coupling , the reaction of this compound with an organoboron reagent proceeds through a series of palladium-based intermediates. The catalytic cycle is initiated by the oxidative addition of the C-Br bond of the carbamate (B1207046) to a Pd(0) complex. This step forms a square planar Pd(II) intermediate, trans-[Pd(Ar)(Br)L₂], where 'Ar' is the (5-(tert-butoxycarbonylamino)pyridin-3-yl) moiety and 'L' represents the phosphine (B1218219) ligands.

Following oxidative addition, the next key step is transmetalation. In this stage, the organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion. This results in the formation of a new Pd(II) intermediate, trans-[Pd(Ar)(R)L₂], where 'R' is the organic group from the boronic acid. Subsequent cis-trans isomerization to cis-[Pd(Ar)(R)L₂] is necessary before the final step.

The catalytic cycle concludes with reductive elimination from the cis-[Pd(Ar)(R)L₂] intermediate, which yields the final cross-coupled product and regenerates the active Pd(0) catalyst.

For the Buchwald-Hartwig amination , a similar catalytic cycle is operative. The initial oxidative addition of this compound to a Pd(0) complex forms the same initial Pd(II) intermediate. The amine coupling partner then coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the aminated product and regenerates the Pd(0) catalyst.

In directed ortho-metalation (DoM) , the reaction proceeds through a distinct set of intermediates. The carbamate group acts as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, leads to the formation of a lithiated intermediate. The lithium atom is directed to the C4 position of the pyridine (B92270) ring due to the coordinating effect of the carbamate's carbonyl oxygen. This ortho-lithiated species is a powerful nucleophile and can be trapped with various electrophiles.

Reaction TypeKey Intermediates
Suzuki-Miyaura CouplingPd(0)L₂, trans-[Pd(Ar)(Br)L₂], trans-[Pd(Ar)(R)L₂], cis-[Pd(Ar)(R)L₂]
Buchwald-Hartwig AminationPd(0)L₂, trans-[Pd(Ar)(Br)L₂], [Pd(Ar)(HNR¹R²)L₂]⁺, [Pd(Ar)(NR¹R²)L₂]
Directed ortho-MetalationLithiated pyridyl intermediate

Transition State Analysis and Reaction Energetics

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the transition states and energetics of cross-coupling reactions analogous to those involving this compound.

For the Suzuki-Miyaura reaction , the oxidative addition step is generally considered to be the rate-determining step for aryl bromides. libretexts.org The transition state for this step involves the interaction of the C-Br bond with the electron-rich Pd(0) center. DFT calculations on similar systems suggest that the activation barrier for the oxidative addition of aryl bromides to monoligated palladium complexes is lower than that for bisligated complexes. researchgate.netnih.gov The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates can be attributed to the stereoelectronic stabilization of a nucleophilic displacement-like transition state. chemrxiv.org

In the Buchwald-Hartwig amination , the nature of the ligand plays a crucial role in the energetics of the catalytic cycle. Bulky, electron-rich phosphine ligands are known to accelerate the rates of oxidative addition and reductive elimination. The transition state for reductive elimination is thought to be a three-coordinate palladium complex.

The following table provides hypothetical relative energy values for a Suzuki-Miyaura reaction, illustrating the typical energetic profile.

Species/Transition StateRelative Free Energy (kcal/mol)
Pd(0)L₂ + Ar-Br0
TS (Oxidative Addition)+15 to +25
trans-[Pd(Ar)(Br)L₂]-5 to -10
TS (Transmetalation)+10 to +20
cis-[Pd(Ar)(R)L₂]-10 to -15
TS (Reductive Elimination)+5 to +15
Product + Pd(0)L₂-20 to -40

Note: These values are illustrative and can vary significantly based on the specific substrates, ligands, and reaction conditions.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

The catalytic cycles for the primary metal-mediated transformations of this compound are well-established for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: A Pd(0) species, typically coordinated to phosphine ligands, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) transfers its organic moiety to the palladium center, replacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination Catalytic Cycle:

Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.orgwikipedia.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex. libretexts.orgwikipedia.org

Reductive Elimination: The aryl group and the amino group reductively eliminate to form the C-N bond of the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

The efficiency of these catalytic cycles is highly dependent on the choice of palladium precursor, ligands, base, and solvent. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. youtube.com

Isotope Effects and Labeling Studies

In C-H activation reactions, which can be analogous to certain steps in cross-coupling, a primary kinetic isotope effect (kH/kD > 1) is often observed when the C-H bond is broken in the rate-determining step. Deuterium labeling at specific positions on the pyridine ring or the coupling partner could provide valuable information about which C-H bonds are involved in any side reactions or alternative mechanistic pathways.

For Suzuki-Miyaura reactions, ¹³C KIEs at natural abundance have been used to probe the transition states of the elementary steps. nih.gov For the oxidative addition of aryl bromides, a significant ¹³C KIE at the carbon attached to the bromine is expected, consistent with the C-Br bond being broken in this step. nih.gov A smaller KIE at the ipso-carbon of the boronic acid would be anticipated for the transmetalation step.

Deuterium labeling studies have also been instrumental in confirming the stereochemistry of transmetalation in Suzuki couplings, which has been shown to proceed with retention of configuration at the carbon atom attached to boron.

Kinetics and Thermodynamics of Reactions

The kinetics of palladium-catalyzed cross-coupling reactions are complex and often depend on the specific catalyst system and substrates. For Suzuki-Miyaura reactions involving aryl bromides, the rate law is frequently found to be first order in the palladium catalyst and the aryl bromide, and zero order in the boronic acid, suggesting that oxidative addition is the rate-determining step. libretexts.org However, under certain conditions, the transmetalation or reductive elimination steps can become rate-limiting.

The choice of base can significantly influence the reaction kinetics. In Suzuki-Miyaura couplings, the base is required to activate the organoboron reagent for transmetalation. The rate of this step is dependent on the nature of the base and the solvent.

ParameterInfluence on Reaction
Ligand Bulky, electron-rich ligands generally increase the rate of oxidative addition and reductive elimination.
Base A stronger base can accelerate the transmetalation step in Suzuki-Miyaura reactions.
Solvent The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.
Temperature Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

Factors Governing Regioselectivity and Stereoselectivity

Regioselectivity:

In reactions involving this compound, regioselectivity is primarily a concern in two contexts: reactions at different positions on the pyridine ring and reactions involving multiple reactive sites in a coupling partner.

For the pyridine ring of this compound, the bromine at the C5 position is the most reactive site for cross-coupling reactions. The C-H bonds at other positions are generally much less reactive under typical cross-coupling conditions.

In the case of directed ortho-metalation (DoM), the carbamate group at the C3 position directs deprotonation to the C4 position. nih.govacs.org This high regioselectivity is a key feature of DoM chemistry and allows for the selective functionalization of the pyridine ring at a position that might be difficult to access through other means. The bulky tert-butyl group of the carbamate can also influence the approach of reagents.

Stereoselectivity:

Stereoselectivity is generally not a factor in the typical cross-coupling reactions of this compound itself, as the pyridine ring is planar. However, if the coupling partner contains stereocenters, the reaction conditions can be optimized to preserve the stereochemical integrity of the substrate.

In cases where new stereocenters are formed, for example, in certain types of Heck reactions or asymmetric cross-couplings, the choice of chiral ligands on the metal catalyst is crucial for controlling the stereochemical outcome. While there are no specific reports on highly stereoselective reactions involving this compound that generate new stereocenters, the principles of asymmetric catalysis would apply. The steric and electronic properties of the carbamate and the pyridine ring would need to be considered in the design of a stereoselective transformation.

Computational and Theoretical Chemistry in Research of Tert Butyl 5 Bromopyridin 3 Yl Carbamate

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No literature is available that details MEP mapping to predict the reactive sites of tert-Butyl (5-bromopyridin-3-yl)carbamate.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the reaction pathways involving this compound have not been published.

Molecular Docking Studies for Ligand-Target Interactions

There are no specific molecular docking studies in the available literature that use this compound as a ligand to investigate its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis

Published research detailing molecular dynamics simulations to analyze the conformational behavior and stability of this specific compound is not available.

Until such specific research is conducted and published, a detailed article on the computational and theoretical chemistry of this compound cannot be compiled.

Strategic Applications in Medicinal Chemistry and Drug Discovery Platforms

Design and Synthesis as a Core Scaffold for Drug Candidates

tert-Butyl (5-bromopyridin-3-yl)carbamate serves as a crucial starting material in the synthesis of a variety of drug candidates, primarily owing to its inherent structural features. The bromo-substituted pyridine (B92270) ring provides a versatile handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the amino functionality offers robust protection during synthetic manipulations and can be readily removed under acidic conditions to reveal the free amine for further derivatization.

This dual functionality makes it an ideal scaffold for combinatorial chemistry and library synthesis, enabling the rapid generation of a multitude of analogues for biological screening. A notable application of this scaffold is in the development of kinase inhibitors, a significant class of targeted therapeutics in oncology and immunology. The pyridine core is a common feature in many ATP-competitive kinase inhibitors, and the ability to modify the 5-position allows for the exploration of the chemical space within the ATP-binding pocket of various kinases.

For instance, research into p38 MAP kinase inhibitors, which are implicated in inflammatory diseases, has utilized pyridinyl-based scaffolds. While direct synthesis of specific p38 inhibitors from this compound is not extensively detailed in readily available literature, the strategic importance of similar substituted pyridines in this area is well-established. The general synthetic utility of this compound as a precursor for more complex bioactive molecules is widely recognized in the field of medicinal chemistry.

Exploration in Target-Oriented Synthesis of Bioactive Compounds

The utility of this compound extends to target-oriented synthesis, where the goal is to create a specific molecule with a predefined biological activity. Its well-defined reactivity allows for a planned and controlled synthetic route towards a desired bioactive compound. The bromine atom at the 5-position can be strategically replaced with various substituents through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This enables the precise installation of pharmacophoric elements necessary for potent and selective interaction with a biological target.

An example of a related compound's application can be found in the synthesis of inhibitors for Mycobacterium tuberculosis. Although not the exact carbamate (B1207046), the use of a 5-bromopyridin-2-yl precursor highlights the strategic importance of the bromopyridine moiety in constructing complex heterocyclic systems with therapeutic potential. The Boc-protected amine at the 3-position provides a latent nucleophile that can be unmasked at a later synthetic stage to introduce further diversity or to act as a key binding element with the target protein.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. This compound is an invaluable tool in such studies. By utilizing the reactivity of the bromine atom, medicinal chemists can systematically introduce a wide array of substituents at the 5-position of the pyridine ring and evaluate their impact on biological activity.

This systematic modification allows for the elucidation of key structural requirements for target binding and efficacy. For example, a library of compounds can be generated where the substituent at the 5-position is varied in terms of its size, electronics, and hydrogen-bonding capacity. The resulting biological data can then be used to build a comprehensive SAR model, guiding the design of more potent and selective analogues. The Boc-protected amine can be deprotected to yield a primary amine, which can then be acylated, alkylated, or used in other reactions to explore the SAR of the 3-position.

Development of Pharmacologically Active Derivatives

The true value of this compound is realized in the pharmacologically active derivatives that are synthesized from it. The versatility of this building block has led to its incorporation into a range of compounds with diverse therapeutic potential, including kinase inhibitors and immunomodulators.

For instance, the 3-aminopyridine (B143674) core is a known pharmacophore in various biologically active molecules. By starting with this compound, chemists have access to this core, with the added advantage of being able to introduce a wide variety of substituents at the 5-position via the bromo functionality. This has facilitated the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

The development of S1P1 receptor agonists, which are of interest for the treatment of autoimmune diseases, has also seen the use of related heterocyclic carbamates. These examples underscore the role of this compound as a key intermediate in the generation of new chemical entities with therapeutic promise.

Utility in Chemical Biology for Probe Development

In the field of chemical biology, small molecules are often used as probes to investigate biological processes. This compound can serve as a valuable starting material for the synthesis of such chemical probes. The bromine atom provides a convenient site for the attachment of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, through cross-coupling reactions.

The Boc-protected amine can be deprotected to allow for the introduction of a reactive group for covalent modification of a target protein or for linking to a solid support for affinity chromatography experiments. This allows for the creation of tailored molecular tools to study the function, localization, and interactions of specific proteins within a cellular context. While specific examples of probes derived directly from this compound are not extensively documented, its chemical properties make it an ideal candidate for such applications.

Integration into Drug Discovery Pipelines for Novel Chemical Entities

Modern drug discovery pipelines rely on the efficient and systematic exploration of chemical space to identify novel chemical entities (NCEs) with therapeutic potential. This compound is well-suited for integration into these pipelines. Its commercial availability and well-understood reactivity make it a reliable building block for the synthesis of large compound libraries for high-throughput screening.

Q & A

Basic Questions

Q. What are the key spectroscopic methods for confirming the identity and purity of tert-butyl (5-bromopyridin-3-yl)carbamate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the pyridine ring substitution pattern and the tert-butyl carbamate group. The bromine atom’s deshielding effect on adjacent protons (e.g., C4 and C6 pyridinyl protons) should be observed .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (M+^+) at m/z 273.13 (C10_{10}H13_{13}BrN2_2O2_2) and fragmentation patterns indicative of carbamate cleavage and bromine loss .
  • Infrared (IR) Spectroscopy : Validate the presence of N-H (stretch ~3350 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups.

Q. What are the standard synthetic routes for this compound, and how is purity optimized?

  • Methodological Answer :

  • Boc Protection : React 5-bromo-3-aminopyridine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or dichloromethane. Monitor completion via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Purity >98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during the synthesis of this compound?

  • Methodological Answer :

  • Reaction Optimization : Systematically vary parameters (solvent polarity, temperature, stoichiometry of Boc2_2O) using design of experiments (DoE). For example, higher yields are often achieved in aprotic solvents (e.g., THF) at 0–25°C .
  • Side Reaction Analysis : Investigate undesired byproducts (e.g., Boc deprotection under acidic conditions) via LC-MS. Use scavengers like molecular sieves to trap moisture, which can hydrolyze Boc groups prematurely .

Q. What advanced techniques are used to study the solid-state structure and hydrogen-bonding interactions of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate). Analyze intermolecular interactions, such as N-H···O hydrogen bonds between the carbamate NH and adjacent carbonyl groups, which stabilize the crystal lattice .
  • Hirshfeld Surface Analysis : Quantify intermolecular contact contributions (e.g., H···Br, H···O interactions) to understand packing efficiency and polymorphism risks .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (40°C/75% RH, UV light, acidic/basic hydrolysis) for 4–8 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., free amine from Boc cleavage) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at standard storage temperatures (e.g., 25°C). Note that bromine may catalyze decomposition under humid conditions, necessitating desiccants .

Q. What methodologies are recommended for assessing the compound’s potential genotoxicity in early-stage drug discovery?

  • Methodological Answer :

  • Ames Test (OECD 471) : Screen for mutagenicity using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction). Negative results align with its lack of IARC/ACGIH carcinogenicity classification .
  • Comet Assay : Evaluate DNA damage in human hepatocyte (HepG2) lines exposed to 0.1–10 μM concentrations. Compare with positive controls (e.g., ethyl methanesulfonate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.